molecular formula C5H6N6 B13097072 Imidazo[1,5-a][1,3,5]triazine-2,4-diamine CAS No. 557791-38-5

Imidazo[1,5-a][1,3,5]triazine-2,4-diamine

Cat. No.: B13097072
CAS No.: 557791-38-5
M. Wt: 150.14 g/mol
InChI Key: NWGYTBFAOAGKPV-UHFFFAOYSA-N
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Description

Imidazo[1,5-a][1,3,5]triazine-2,4-diamine is a heterocyclic compound that features a fused ring system combining imidazole and triazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

Imidazo[1,5-a][1,3,5]triazine-2,4-diamine can be synthesized through various methods. One common approach involves the I2-mediated annulation of 2-amino-1,3,5-triazines with ketones . This method is versatile and can be applied to a range of ketones, including electron-rich and electron-poor acetophenones, as well as heterocyclic ketones . Another method involves a one-pot, multicomponent reaction using trialkyl orthoesters, 2-aminoimidazoles, and cyanamide . This approach is efficient and can be performed under microwave irradiation or conventional heating .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the scalability of the aforementioned synthetic routes suggests potential for industrial application. The I2-mediated annulation and one-pot multicomponent reactions are both straightforward and can be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,5-a][1,3,5]triazine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: The compound can undergo substitution reactions, particularly at the amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,5-a][1,3,5]triazine oxides, while reduction can produce various amino derivatives.

Scientific Research Applications

Imidazo[1,5-a][1,3,5]triazine-2,4-diamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Imidazo[1,5-a][1,3,5]triazine-2,4-diamine is unique due to its specific ring fusion and the presence of two amino groups at positions 2 and 4. This structure confers distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

557791-38-5

Molecular Formula

C5H6N6

Molecular Weight

150.14 g/mol

IUPAC Name

imidazo[1,5-a][1,3,5]triazine-2,4-diamine

InChI

InChI=1S/C5H6N6/c6-4-9-3-1-8-2-11(3)5(7)10-4/h1-2H,(H4,6,7,9,10)

InChI Key

NWGYTBFAOAGKPV-UHFFFAOYSA-N

Canonical SMILES

C1=C2N=C(N=C(N2C=N1)N)N

Origin of Product

United States

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